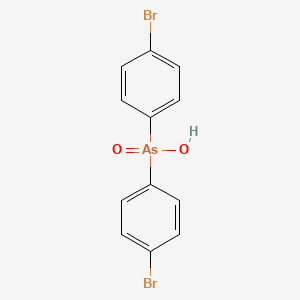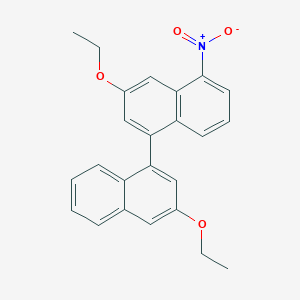![molecular formula C15H23N B14315069 (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile CAS No. 106202-10-2](/img/structure/B14315069.png)
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a nitrile group attached to a bicyclo[4.2.1]nonane framework, which is further substituted with four methyl groups at positions 5, 5, 8, and 8. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[4.2.1]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.
Nitrile Group Addition: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Scientific Research Applications
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The bicyclic structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the nitrile group allows for a wider range of chemical transformations and interactions, making it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
106202-10-2 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
2-(5,5,8,8-tetramethyl-9-bicyclo[4.2.1]non-1-enyl)acetonitrile |
InChI |
InChI=1S/C15H23N/c1-14(2)8-5-6-12-11(7-9-16)13(14)10-15(12,3)4/h6,11,13H,5,7-8,10H2,1-4H3 |
InChI Key |
RTZMMXCLNKLBEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C2C(C1CC2(C)C)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
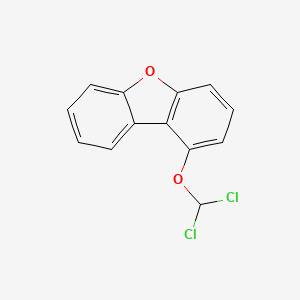
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
silane](/img/structure/B14315003.png)
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
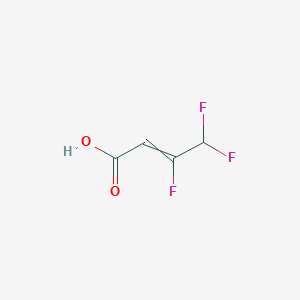
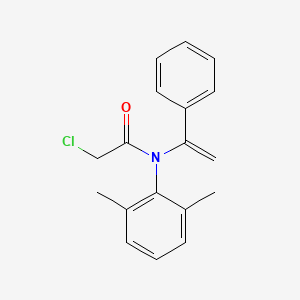
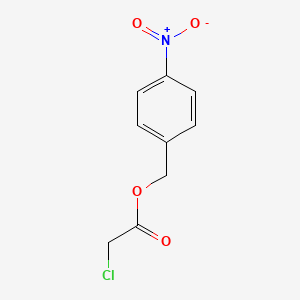
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
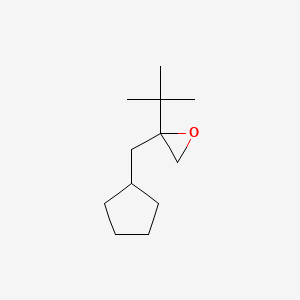
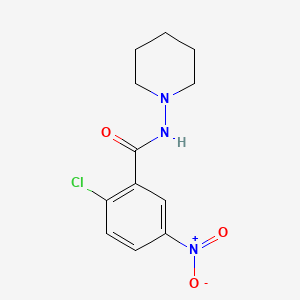
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
